molecular formula C11H19NS2 B14494204 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione CAS No. 64139-73-7

2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione

Katalognummer: B14494204
CAS-Nummer: 64139-73-7
Molekulargewicht: 229.4 g/mol
InChI-Schlüssel: OKDLHEDCBFBVFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and diethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione typically involves multiple steps, starting from readily available precursors. One possible route could involve the formation of the cyclopropene ring followed by the introduction of the tert-butylsulfanyl and diethylamino groups under specific reaction conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, would be crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and other advanced techniques might be employed to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the cyclopropene ring or other functional groups.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other cyclopropene derivatives with different substituents, such as:

  • 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
  • 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione

Uniqueness

The uniqueness of 2-(tert-Butylsulfanyl)-3-(diethylamino)cycloprop-2-ene-1-thione lies in its specific combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds. This could make it particularly valuable for certain applications in research and industry.

Eigenschaften

CAS-Nummer

64139-73-7

Molekularformel

C11H19NS2

Molekulargewicht

229.4 g/mol

IUPAC-Name

2-tert-butylsulfanyl-3-(diethylamino)cycloprop-2-ene-1-thione

InChI

InChI=1S/C11H19NS2/c1-6-12(7-2)8-9(13)10(8)14-11(3,4)5/h6-7H2,1-5H3

InChI-Schlüssel

OKDLHEDCBFBVFD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=C(C1=S)SC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.